molecular formula C9H9N3O B14806441 2-Amino-3-cyclopropoxyisonicotinonitrile

2-Amino-3-cyclopropoxyisonicotinonitrile

Cat. No.: B14806441
M. Wt: 175.19 g/mol
InChI Key: LXLKVSGEGNQQPU-UHFFFAOYSA-N
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Description

2-Amino-3-cyclopropoxyisonicotinonitrile is a chemical compound that belongs to the class of isonicotinonitriles This compound is characterized by the presence of an amino group, a cyclopropoxy group, and a nitrile group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-cyclopropoxyisonicotinonitrile typically involves multicomponent reactions. One common method is the reaction of an aldehyde, malononitrile, and a substituted acetophenone in the presence of ammonium acetate . This reaction is often catalyzed by various catalysts such as Cu@imineZCMNPs, nicotinium methane sulfonate, or CoFe2O4@SiO2-SO3H MNPs . The reaction conditions usually involve heating the mixture to a specific temperature, often around 80°C, to facilitate the formation of the desired product.

Industrial Production Methods

For industrial-scale production, the synthesis of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized catalysts to ensure high yields and purity. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also becoming increasingly common in industrial processes .

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-cyclopropoxyisonicotinonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino and cyclopropoxy groups can participate in nucleophilic substitution reactions with suitable electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Electrophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides or hydroxylated derivatives, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.

Scientific Research Applications

2-Amino-3-cyclopropoxyisonicotinonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-3-cyclopropoxyisonicotinonitrile involves its interaction with specific molecular targets and pathways. The amino and nitrile groups can form hydrogen bonds and other interactions with biological macromolecules, influencing their activity. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-3-cyclopropoxyisonicotinonitrile is unique due to the presence of the cyclopropoxy group, which imparts specific steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C9H9N3O

Molecular Weight

175.19 g/mol

IUPAC Name

2-amino-3-cyclopropyloxypyridine-4-carbonitrile

InChI

InChI=1S/C9H9N3O/c10-5-6-3-4-12-9(11)8(6)13-7-1-2-7/h3-4,7H,1-2H2,(H2,11,12)

InChI Key

LXLKVSGEGNQQPU-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(C=CN=C2N)C#N

Origin of Product

United States

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